Casopitant metabolite M13

Description

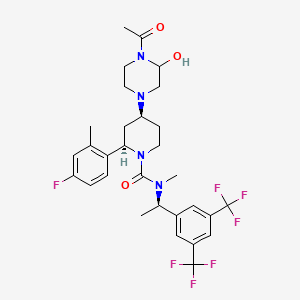

Structure

2D Structure

3D Structure

Properties

CAS No. |

921765-80-2 |

|---|---|

Molecular Formula |

C30H35F7N4O3 |

Molecular Weight |

632.6 g/mol |

IUPAC Name |

(2R,4S)-4-(4-acetyl-3-hydroxypiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |

InChI |

InChI=1S/C30H35F7N4O3/c1-17-11-23(31)5-6-25(17)26-15-24(39-9-10-40(19(3)42)27(43)16-39)7-8-41(26)28(44)38(4)18(2)20-12-21(29(32,33)34)14-22(13-20)30(35,36)37/h5-6,11-14,18,24,26-27,43H,7-10,15-16H2,1-4H3/t18-,24+,26-,27?/m1/s1 |

InChI Key |

IMIUKXZVUAUOBR-GFILMBHASA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(C(C4)O)C(=O)C |

Origin of Product |

United States |

Metabolic Biotransformation Pathways and Enzymatic Formation of Casopitant Metabolite M13

Parent Compound (Casopitant) Systemic Metabolic Pathways

Casopitant (B1241461) undergoes extensive metabolism, with negligible amounts of the unchanged drug being excreted. nih.govresearchgate.net The biotransformation of casopitant is characterized by several key pathways, primarily occurring in the liver through Phase I reactions. nih.govsigmaaldrich.com These reactions modify the chemical structure of the parent compound, often introducing or exposing functional groups to increase polarity. sigmaaldrich.comwikipedia.org

The predominant metabolic route for casopitant is oxidation. nih.gov This involves a series of oxidative reactions that modify various parts of the molecule. nih.govresearchgate.net These biotransformations are typical of Phase I drug metabolism and are generally catalyzed by enzymatic systems within the liver. sigmaaldrich.comfoodsafety.institute Studies have shown that multiple oxidations contribute significantly to the complex pattern of metabolites observed in plasma and excreta. nih.govresearchgate.net Mono-oxygenation, a common type of oxidative reaction, has been identified as a primary metabolic pathway for casopitant. researchgate.net

In addition to oxidation, modifications to the piperazine (B1678402) ring are a significant aspect of casopitant's metabolism. nih.gov These modifications include the loss of the N-acetyl group, a process known as deacetylation. nih.govresearchgate.net This leads to the formation of deacetylated metabolites, such as M12 (coded as GSK631832), which is a deacetylated and oxidized metabolite found circulating after oral administration. nih.gov Further modifications can involve the opening and subsequent cleavage of the piperazine ring itself, contributing to the diversity of metabolic products. nih.govresearchgate.net

Molecular cleavage is another identified pathway in the biotransformation of casopitant. nih.govresearchgate.net This process involves the breaking of chemical bonds within the molecule, leading to smaller, distinct metabolites. Cleavage of the piperazine group, following its modification, has been noted as a key step in the metabolic cascade. nih.govresearchgate.net These cleavage reactions, combined with oxidation and other transformations, underscore the extensive metabolic breakdown that casopitant undergoes in the body. nih.gov

Hydroxylation as the Predominant Pathway for Casopitant Metabolite M13 Formation

The formation of the major circulating metabolite, M13, is primarily the result of hydroxylation. nih.govnih.gov Hydroxylation is a specific type of oxidation reaction where a hydroxyl group (-OH) is introduced into the parent compound's structure. foodsafety.institute This process makes the molecule more polar and water-soluble, facilitating its eventual elimination. wikipedia.org M13 is consistently identified as a hydroxylated derivative of casopitant and, along with the parent drug, is one of the main drug-related components found in circulation in several species, including humans. nih.govnih.gov

Cytochrome P450 Enzyme Isoform Involvement in this compound Generation

The metabolic reactions that casopitant undergoes, particularly the oxidative pathways like hydroxylation, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.commdpi.com These heme-containing monooxygenases are central to the metabolism of a vast number of xenobiotics, including many pharmaceutical drugs. mdpi.com

Within the cytochrome P450 superfamily, the CYP3A4 isoform plays a crucial role in the metabolism of casopitant. researchgate.netresearchgate.net CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a significant percentage of clinically used drugs. nih.govnih.gov Research indicates that casopitant is a substrate, as well as an inhibitor and inducer, of CYP3A4. researchgate.net The elimination of casopitant is largely mediated by this enzyme in humans. researchgate.net Given that hydroxylation is a hallmark reaction of CYP enzymes and M13 is a major hydroxylated metabolite, the metabolic conversion of casopitant to M13 is significantly driven by CYP3A4 activity. nih.govnih.gov The major circulating metabolite M13 has also been shown to be an inhibitor of CYP3A4 in vitro. researchgate.net

Interactive Data Tables

Table 1: Summary of Casopitant Metabolic Pathways

| Metabolic Pathway | Description | Resulting Metabolites/Products | References |

|---|---|---|---|

| Oxidation | The predominant route of metabolism for casopitant, involving the addition of oxygen atoms. | Multiple oxidized metabolites, including hydroxylated derivatives like M13. | nih.gov, researchgate.net, nih.gov |

| Hydroxylation | A specific oxidative reaction that introduces a hydroxyl (-OH) group. | The major metabolite, M13. | nih.gov, nih.gov |

| Deacetylation | Removal of the N-acetyl group from the piperazine moiety. | Deacetylated metabolites, such as M12. | researchgate.net, nih.gov |

| Piperazine Ring Modification | Alterations to the piperazine ring structure. | Metabolites with opened or modified piperazine rings. | nih.gov, researchgate.net |

| Molecular Cleavage | The breaking of the casopitant molecule into smaller parts, often involving the piperazine group. | Various smaller metabolic products. | researchgate.net, nih.gov |

Table 2: Enzyme Involvement in Casopitant Metabolism

| Enzyme/Isoform | Role in Casopitant Metabolism | Specific Reaction Catalyzed | References |

|---|---|---|---|

| Cytochrome P450 (CYP) Superfamily | Primary enzyme system for Phase I metabolism of casopitant. | Oxidation, including hydroxylation. | sigmaaldrich.com, mdpi.com |

| CYP3A4 | The principal enzyme mediating the elimination and metabolism of casopitant. | Catalyzes the hydroxylation of casopitant to form the M13 metabolite. | researchgate.net, researchgate.net |

Exploration of Other Hepatic and Extrahepatic Enzymes in M13 Biogenesis

While CYP3A4 is strongly implicated in the formation of M13, the potential involvement of other CYP isoenzymes or non-CYP enzymes cannot be entirely excluded without more specific research data. In vitro studies utilizing a panel of recombinant human CYP enzymes would be necessary to definitively confirm the primary role of CYP3A4 and to investigate the potential for minor contributions from other enzymes.

Phase II Metabolic Conjugation of this compound and Its Derivatives

Following the Phase I hydroxylation that forms metabolite M13, this derivative, in theory, possesses a functional group (a hydroxyl group) that is amenable to Phase II conjugation reactions. These reactions typically involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to increase the water solubility of the metabolite and facilitate its excretion from the body.

General studies on the metabolism of Casopitant have indicated that Phase II metabolites are indeed formed and have been observed, particularly in urine. nih.gov The conjugation of various oxidized products of Casopitant with glucuronic acid has been noted. researchgate.net However, specific details regarding the direct conjugation of the M13 metabolite are not extensively documented in the available scientific literature.

Research has not yet provided definitive evidence or detailed characterization of specific glucuronide or sulfate conjugates of this compound. The identification and structural elucidation of such conjugates would require dedicated metabolic studies, likely involving techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from subjects administered Casopitant. Without such specific data, a detailed description of the Phase II metabolic conjugation of M13 and its derivatives remains speculative.

Table 2: Potential Phase II Conjugation Pathways for this compound

| Conjugation Reaction | Enzyme Family | Potential Substrate | Status of Evidence |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | Not explicitly documented |

| Sulfation | Sulfotransferases (SULTs) | This compound | Not explicitly documented |

Pharmacodynamic Characterization of Casopitant Metabolite M13 and Receptor Interactions

Neurokinin-1 Receptor Antagonism by Casopitant (B1241461) Metabolite M13

The primary mechanism of action for casopitant is the blockade of the neurokinin-1 (NK1) receptor. researchgate.net Investigations have been extended to its major metabolites to determine their contribution to this therapeutic effect.

Ligand Binding Affinity and Receptor Selectivity

In vitro studies have been conducted to characterize the interaction of casopitant metabolites with the NK1 receptor. These assessments have determined that the affinity of the metabolites for NK1 receptors is similar to that of the parent compound, casopitant. researchgate.net While specific quantitative binding data for M13 on the human NK1 receptor is not detailed in available literature, related preclinical studies on other oxidative metabolites provide context. For instance, in studies using ferret brain cortical membranes, which endogenously express NK1 receptors, the hydroxylated metabolite M1 and its corresponding ketone product M2 both demonstrated high affinity, with Ki values below 1 nM. researchgate.net Casopitant itself is known to be a potent and selective antagonist of the human NK1 receptor, with little to no affinity for other receptors such as NK2, NK3, 5-HT3, dopamine, and corticosteroid receptors. researchgate.net It is anticipated that M13 shares this selectivity profile.

Comparative Receptor Activity of M13 with Parent Casopitant

Direct comparisons confirm that the receptor activity of key metabolites is comparable to that of casopitant. Studies in ferrets revealed that the oxidative metabolites M1 and M2 possess a potency against the NK1 receptor that is "relatively similar" to the parent drug. researchgate.net For the primary human metabolite M13, its affinity for the NK1 receptor has been described as being "similar to casopitant," although specific comparative potency values from functional assays have not been published. researchgate.net This suggests that M13 is an active metabolite that retains the NK1 receptor antagonist properties of the parent compound.

| Compound | Target Receptor | Comparative Affinity/Potency | Species/System |

|---|---|---|---|

| Casopitant Metabolite M13 | Neurokinin-1 (NK1) | Similar to Casopitant | In vitro |

| Casopitant | Neurokinin-1 (NK1) | High Affinity (Subnanomolar) | Ferret/Human |

| Metabolites M1/M2 (Ferret) | Neurokinin-1 (NK1) | High Affinity (Ki < 1 nM); Potency similar to Casopitant | Ferret |

| Compound | Presence in Circulation (Human, Dog, Rat) | Brain Radioactivity Contribution (Ferret) | Estimated Contribution to Central Activity |

|---|---|---|---|

| Casopitant | Principal Component | ~76% | Major |

| Metabolite M13 (Human) / M1 (Ferret) | Principal Component | ~19% | Minor |

Investigation of Ancillary Pharmacological Activities of this compound

Modulatory Effects on L-Type Calcium Channels

Based on a review of available scientific literature, there are no published studies that have investigated or identified any direct modulatory effects of casopitant or its metabolite M13 on L-type calcium channels.

Modulatory Effects on T-Type Calcium Channels

Similarly, there is no information available in the published scientific literature to suggest that casopitant or its metabolite M13 exerts any direct modulatory effects on T-type calcium channels.

In Vitro and Ex Vivo Research Methodologies for Casopitant Metabolite M13 Disposition Studies

Advanced Analytical Techniques for Metabolite Profiling and Quantitative Determination

The characterization and quantification of Casopitant (B1241461) metabolite M13 rely on a combination of powerful analytical technologies that provide sensitivity, selectivity, and structural detail.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of drug metabolites. In the study of Casopitant, plasma, urine, and fecal samples were analyzed using HPLC/MS, often in conjunction with radiodetection, for comprehensive metabolite profiling nih.gov. This method allows for the efficient separation of the parent drug from its various metabolites, including M13, based on their physicochemical properties.

Following chromatographic separation, mass spectrometry provides mass-to-charge ratio (m/z) data, which is essential for the initial identification of metabolites. For M13, which is a hydroxylated derivative of Casopitant, HPLC/MS would detect a characteristic mass shift corresponding to the addition of an oxygen atom (+16 Da) compared to the parent compound nih.gov. The high resolution and sensitivity of modern MS systems enable the detection of even low-level metabolites in complex biological matrices mdpi.comcjnmcpu.comnih.gov. This approach is fundamental in creating a complete profile of all biotransformation products of a drug candidate spectroscopyonline.com.

Table 1: Role of HPLC/MS in M13 Metabolite Profiling

| Feature | Description | Relevance to M13 |

|---|---|---|

| Separation | Chromatographic separation of compounds in a complex mixture. | Isolates M13 from the parent drug Casopitant and other metabolites in biological samples nih.gov. |

| Detection | Mass spectrometer detects ions and measures their mass-to-charge ratio. | Provides the molecular weight of M13, confirming its identity as a hydroxylated metabolite nih.gov. |

| Sensitivity | Capable of detecting compounds at very low concentrations. | Enables the identification of M13 even if it is present in trace amounts in plasma or excreta. |

| Profiling | Generates a comprehensive overview of all metabolites present. | Allows researchers to map the metabolic fate of Casopitant and identify M13 as a major circulating metabolite nih.gov. |

For accurate quantification of drug metabolites in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard thermofisher.comnih.govuu.nl. This technique offers high selectivity and sensitivity, making it ideal for determining the precise concentrations of Casopitant and its metabolite M13 simultaneously in pharmacokinetic studies nih.govrug.nl. The method involves the selection of a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions generated through collision-induced dissociation. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity thermofisher.com.

A validated LC-MS/MS assay would be essential for tracking the formation and elimination of M13 over time, providing critical data for pharmacokinetic modeling. The development of such a method requires careful optimization of chromatographic conditions and mass spectrometric parameters to ensure accuracy, precision, and robustness over a specified concentration range nih.govrug.nldntb.gov.ua.

While MS provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of metabolites springernature.comnih.gov. In the investigation of Casopitant's metabolism, ¹H-NMR was employed to further characterize metabolites found in urine nih.gov. NMR analysis provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the precise determination of the site of metabolic modification, such as the exact position of hydroxylation in metabolite M13 nih.gov.

Techniques like COSY, HMQC, and HMBC experiments can establish connectivity between atoms, confirming the complete and unambiguous structure of the metabolite. The use of anisotropic NMR data can further aid in the characterization of complex small molecules nih.gov. Though less sensitive than MS, NMR is indispensable when MS data alone is insufficient to distinguish between potential isomers nih.govfrontiersin.org.

To comprehensively track the absorption, distribution, metabolism, and excretion (ADME) of a drug, studies often utilize a radiolabeled version of the compound. In the case of Casopitant, [¹⁴C]casopitant was administered to human subjects to trace the fate of all drug-related material nih.gov. Analytical techniques like HPLC are coupled with off-line radiodetection to quantify the radioactivity in each separated fraction nih.govspectroscopyonline.com.

In Vitro Models for Investigating Enzymatic Induction and Inhibition Relevant to Casopitant Metabolite M13

In vitro models are essential for investigating the specific enzymes and pathways involved in drug metabolism, providing insights that are crucial for predicting drug-drug interactions and understanding metabolic variability in the population.

Human liver microsomes (HLMs) are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family nih.govnih.govflinders.edu.au. They are a widely used in vitro tool to study Phase I metabolic reactions, such as the oxidation that leads to the formation of this compound researchgate.netresearchgate.netmdpi.com.

In a typical HLM experiment, Casopitant would be incubated with a pool of HLMs in the presence of necessary cofactors, primarily the NADPH-regenerating system nih.govnih.govmdpi.com. The reaction mixture is then analyzed at various time points to identify the metabolites formed and to determine the rate of metabolism researchgate.net. This model allows for the elucidation of metabolic pathways and can be used to identify the specific CYP enzymes responsible for the formation of M13 through reaction phenotyping studies nih.govflinders.edu.au. The data generated from HLM studies are vital for understanding a drug's metabolic stability and potential for enzyme-related interactions nih.gov.

Table 2: Summary of an In Vitro Human Liver Microsome (HLM) Study Design

| Component | Purpose | Example Condition |

|---|---|---|

| Substrate | The drug being studied. | Casopitant |

| Enzyme Source | Contains the metabolic enzymes. | Pooled Human Liver Microsomes (0.5 mg/mL) mdpi.com |

| Cofactor System | Required for enzyme activity, particularly CYPs. | NADPH-regenerating system nih.govnih.gov |

| Incubation | Allows the metabolic reaction to occur. | 37°C for a set time course (e.g., 0-120 minutes) mdpi.comresearchgate.net |

| Reaction Termination | Stops the enzymatic reaction. | Addition of ice-cold acetonitrile mdpi.com |

| Analysis | Identifies and quantifies the parent drug and metabolites. | LC-MS/MS analysis of the supernatant. |

Application of Human Hepatocytes in Metabolic Research

In vitro studies utilizing human hepatocytes are a cornerstone in drug metabolism research, providing a robust model to predict the in vivo metabolic pathways of new chemical entities. For Casopitant, a potent neurokinin-1 (NK-1) receptor antagonist, understanding the formation of its major metabolites, such as the hydroxylated derivative M13 (also known as GSK525060), is crucial for a comprehensive pharmacokinetic profile.

Research into the metabolic disposition of Casopitant has identified M13 as one of the main circulating metabolites in humans. springernature.com The primary route of Casopitant metabolism involves oxidation, a process that can be effectively studied using in vitro systems with human liver preparations. springernature.com

Methodologically, such studies typically involve the incubation of the parent drug, Casopitant, with a suspension of cryopreserved or fresh human hepatocytes. These cells contain a full complement of drug-metabolizing enzymes and cofactors, offering a close representation of the hepatic environment.

A general procedure for such an experiment is outlined below:

| Step | Description |

| 1. Cell Preparation | Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium. Cell viability and density are determined to ensure the integrity of the experiment. |

| 2. Incubation | Casopitant, at a known concentration, is added to the hepatocyte suspension. The mixture is then incubated at 37°C in a controlled environment, often with gentle shaking to ensure adequate mixing and oxygenation. |

| 3. Time-Point Sampling | Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the metabolic process over time. |

| 4. Reaction Termination | The metabolic reaction in the collected samples is quenched, typically by the addition of a cold organic solvent like acetonitrile. This step precipitates proteins and halts all enzymatic activity. |

| 5. Sample Analysis | After centrifugation to remove the precipitated proteins, the supernatant is analyzed using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the quantification of the parent drug (Casopitant) and the formed metabolite (M13). |

While specific quantitative data on the rate of M13 formation in human hepatocytes from publicly available literature is limited, the research confirms that hydroxylation is a key metabolic pathway for Casopitant, leading to the generation of M13. springernature.com

Ex Vivo Protein Binding Investigations of this compound in Plasma

The extent to which a drug or its metabolites bind to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction is free to distribute into tissues, interact with pharmacological targets, and be eliminated from the body. Therefore, determining the plasma protein binding of this compound is essential for understanding its disposition.

Ex vivo protein binding studies are typically conducted using plasma collected from humans or preclinical species. The most common method for determining the unbound fraction of a compound is equilibrium dialysis.

The principles of an equilibrium dialysis experiment are as follows:

| Step | Description |

| 1. Dialysis Setup | A semi-permeable membrane separates a chamber containing plasma spiked with the test compound (this compound) from a chamber containing a protein-free buffer solution. |

| 2. Equilibration | The setup is incubated at physiological temperature (37°C) for a sufficient period to allow the unbound compound to reach equilibrium across the membrane. |

| 3. Sample Collection | After equilibrium is achieved, samples are taken from both the plasma and buffer chambers. |

| 4. Concentration Analysis | The concentration of the compound in both samples is measured using a validated analytical method, such as LC-MS/MS. |

| 5. Calculation of Unbound Fraction | The fraction of the compound that is unbound in plasma (fu) is calculated based on the concentrations in the two chambers. |

Although the precise plasma protein binding percentage for this compound is not explicitly detailed in the readily available scientific literature, it is understood that Casopitant and its metabolites undergo analysis in plasma. springernature.com For the parent compound, Casopitant, and its three major metabolites (M12, M13, and M31), a sensitive and selective quantitative method has been developed and validated in dog and rat plasma, indicating the importance of understanding their plasma behavior. The established analytical methods enable the accurate measurement of these compounds in a biological matrix, a prerequisite for conducting definitive protein binding studies.

Dispositional Research of Casopitant Metabolite M13 in Non Human Species

Systemic Circulation and Plasma Exposure Profiles of Casopitant (B1241461) Metabolite M13

Following the oral administration of Casopitant in preclinical studies, the metabolite M13 has been consistently identified as a principal component in the systemic circulation of both rats and dogs. nih.govnih.gov In these species, M13, along with the parent compound Casopitant, represents a major circulating entity. nih.gov

In long-term toxicity studies in dogs, specifically after a 26-week repeat-dose regimen, Casopitant and its metabolite M13 were confirmed as the major circulating components, indicating significant and sustained exposure to this metabolite. nih.gov Similarly, in female rats, M13 is a primary circulating radiolabeled component, mirroring observations in dogs. nih.gov The presence of M13 as a major metabolite in plasma has been verified through sensitive and selective quantitative methods developed for its simultaneous determination alongside Casopitant and other metabolites. nih.gov

Table 1: Illustrative Plasma Exposure of Casopitant Metabolite M13 in Non-Human Species

| Species | Sex | Time Point | Illustrative M13 Concentration (ng/mL) |

| Dog | Male/Female | Post-dose | Data Not Available |

| Rat | Female | Post-dose | Data Not Available |

| Rat | Male | Post-dose | Data Not Available |

Note: While studies confirm M13 as a major circulating metabolite, specific concentration data was not available in the reviewed literature abstracts.

Tissue Distribution and Accumulation Dynamics of this compound

Studies involving radiolabeled Casopitant have shown that drug-related material is extensively distributed throughout the tissues in both rats and dogs. nih.gov

Following repeated oral administration of [¹⁴C]Casopitant, drug-related material, which includes M13 and other metabolites, was found to be quantifiable in all examined tissues. nih.gov The highest levels of radioactivity were consistently measured in the lung and liver of both rats and dogs, suggesting that these organs are significant sites of distribution and potential accumulation for Casopitant and its metabolites. nih.gov

While M13 is a major component in circulation, the metabolic profile within tissues can differ. In dog myocardium, after long-term dosing, other metabolites, specifically M200 (N-deacetylated N,N-deethylated) and M134 (an N-dealkylated piperazine), were identified as the major components, with their levels increasing over time to considerable concentrations. nih.gov This indicates that while M13 is present in the bloodstream, it may be further metabolized or cleared differently within specific tissues like the heart. nih.gov

Table 2: Illustrative Tissue Concentration of Casopitant-Related Material in Non-Human Species

| Species | Organ | Illustrative Concentration (ng-equivalents/g) |

| Rat | Liver | Data Not Available |

| Rat | Lung | Data Not Available |

| Rat | Myocardium | Data Not Available |

| Dog | Liver | Data Not Available |

| Dog | Lung | Data Not Available |

| Dog | Myocardium | Data Not Available |

Note: Studies report the highest radioactivity in the liver and lung, but specific concentration data for M13 or total drug-related material in these organs was not available in the reviewed literature abstracts.

Research indicates that Casopitant-related material exhibits slow clearance from tissues. nih.gov In studies conducted on rats and dogs, the concentration of radioactivity in tissues was found to be significantly higher than in plasma. nih.gov This material declined slowly and was still quantifiable after a 20-day recovery period, demonstrating a notable persistence in tissues. nih.gov

Following a washout period in dogs, all circulating derivatives, including M13, decreased to undetectable levels in the plasma. nih.gov However, in the myocardium, the metabolite M200 was still the major component detected, highlighting the differential washout characteristics of various metabolites from specific tissues. nih.gov

Interspecies Comparative Metabolic Studies of this compound

The circulating metabolite profiles of Casopitant show both similarities and differences across preclinical species. A key similarity is the identification of M13 (hydroxylated piperazine) as one of the principal circulating components in both dogs and rats. nih.gov In dogs and female rats specifically, the primary radiolabeled components found in circulation are unchanged Casopitant and the M13 metabolite. nih.gov

Other significant circulating metabolites identified across both rats and dogs include M12 (oxidized deacetylated) and two N-dealkylated piperazines, M31 and M134. nih.gov While extensive data on the circulating profile in mice is less detailed in the available literature, it is noted that no notable sex differences in the pattern of excretion were observed in this species, unlike in rats. nih.gov

Table 3: Comparative Profile of Major Circulating Casopitant Metabolites

| Species | M13 (hydroxylated piperazine) Status | Other Major Circulating Metabolites |

| Mouse | Not explicitly defined as principal | Not detailed in available sources |

| Rat | Principal component (especially female) | Casopitant, M12, M31, M134 nih.govnih.gov |

| Dog | Principal component | Casopitant, M12, M31, M134 nih.gov |

A distinct sex-related difference in the metabolism and elimination of Casopitant and its metabolites has been observed in rats. nih.gov Studies show a more rapid elimination of drug-related material in male rats compared to females. nih.gov

Consistent with this, the metabolic profile in female rats shows that unchanged Casopitant and the hydroxylated derivative M13 are the principal circulating components. nih.gov This highlights a significant sex-dependent difference in the disposition of Casopitant, where female rats exhibit a plasma profile for M13 that is more akin to that observed in dogs. nih.gov In contrast, no notable sex-related differences in the patterns of excretion were reported for mice and dogs. nih.gov

Excretion Pathways of this compound and Drug-Related Material

The elimination of casopitant and its related metabolites, including the hydroxylated derivative M13, has been investigated in several non-human species, primarily through the analysis of excreta following the administration of radiolabeled casopitant ([¹⁴C]casopitant). These studies reveal that the primary route of excretion for drug-related material is through the feces, with urinary excretion representing a minor pathway.

In comprehensive studies involving mice, rats, and dogs, the elimination of radioactivity was predominantly via the fecal route. nih.govresearchgate.net This indicates that biliary excretion is a significant pathway for the clearance of casopitant and its metabolites. Urinary excretion across these species was consistently low, accounting for a small fraction of the total administered dose. nih.gov

Detailed Research Findings

Species-Specific Excretion Patterns:

Rats: In rats, a notable sex-related difference in the elimination rate of drug-related material was observed. Male rats demonstrated a more rapid elimination compared to female rats. nih.govresearchgate.net In both sexes, fecal excretion was the main route of elimination.

Dogs: Similar to rats, dogs primarily eliminate casopitant and its metabolites through the feces. nih.govresearchgate.net Unlike rats, however, no significant sex-related differences in the pattern of excretion were observed in dogs. nih.gov Studies in bile duct-cannulated dogs showed some variability among individual animals regarding the extent of elimination through bile versus direct fecal excretion. researchgate.net

Mice: In mice, excretion patterns mirrored those seen in dogs, with no notable differences between sexes and the fecal route being predominant. nih.govresearchgate.net

Circulating Metabolites and Excretion:

M13 has been identified as a principal circulating radiolabeled component in dogs and female rats, alongside the parent compound, casopitant. nih.govnih.gov The extensive metabolism of casopitant leads to a complex pattern of metabolites, which are then primarily cleared through the biliary-fecal route. nih.gov Unchanged casopitant was not quantifiable in the urine of any of the studied species, underscoring the importance of metabolic transformation prior to elimination. nih.gov

The following tables summarize the key findings regarding the excretion pathways of casopitant-related material in non-human species.

Table 1: Primary and Secondary Excretion Routes of [¹⁴C]Casopitant-Related Material

| Species | Primary Excretion Route | Secondary Excretion Route |

|---|---|---|

| Mouse | Feces | Urine |

| Rat | Feces | Urine |

Table 2: Percentage of Dose Excreted via Urine

| Species | Percentage of Dose in Urine |

|---|---|

| Mouse | 2-7% |

| Rat | 2-7% |

Table 3: Sex-Related Differences in Excretion

| Species | Sex-Related Differences Observed | Details |

|---|---|---|

| Mouse | No | No notable differences in excretion patterns. nih.gov |

| Rat | Yes | Elimination is more rapid in males than in females. nih.govresearchgate.net |

Advanced Research Directions and Emerging Methodologies for Casopitant Metabolite M13

Stereoisomeric Characterization and Biological Implications of Casopitant (B1241461) Metabolite M13 Diastereoisomers

The parent compound, casopitant, possesses a defined stereochemistry with multiple chiral centers. nih.gov The metabolic process leading to the formation of M13 involves hydroxylation of the casopitant molecule. nih.gov This introduction of a hydroxyl group can occur at a position that creates a new chiral center, which would result in the formation of diastereoisomers of M13.

The specific isolation and stereoisomeric characterization of M13 diastereoisomers are complex analytical challenges. While studies have identified M13 as a major hydroxylated metabolite, detailed public data on the separation and distinct biological activities of its potential individual diastereoisomers is not extensively documented. nih.govresearchgate.net The biological implications of such stereoisomers could be significant, as different spatial arrangements of atoms can lead to variations in binding affinity for the target NK1 receptor, interactions with metabolizing enzymes, or different off-target effects. A full characterization would be necessary to determine if one diastereomer is more active or is formed preferentially over others.

Advanced Computational Modeling and In Silico Approaches for Predicting M13's Metabolic Fate and Interactions

In silico, or computational, modeling represents a powerful, cost-effective, and time-efficient approach to predict the metabolic fate of drug metabolites like M13. nih.gov These methods can help anticipate further biotransformation pathways, identify potential drug-drug interactions, and guide subsequent in vitro and in vivo experiments. news-medical.net

Advanced computational tools can be applied to M13 in several ways:

Metabolic Pathway Prediction : Algorithms can predict the most likely subsequent metabolic reactions that M13 might undergo. By combining models for various enzyme systems (e.g., Cytochrome P450, UGTs), a comprehensive metabolic network can be proposed. news-medical.net

Site of Metabolism (SOM) Prediction : Machine learning and quantum chemistry-based models can identify the specific atoms or functional groups on the M13 molecule most susceptible to enzymatic attack, predicting the structure of subsequent metabolites. mdpi.com

Enzyme Interaction Modeling : Research has indicated that the major circulating metabolite of casopitant, M13, is an inhibitor of the metabolizing enzyme CYP3A4 in vitro. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) models could be used to further explore the mechanism and potency of this inhibition, helping to predict the potential for M13 to cause drug-drug interactions with co-administered substances that are also metabolized by CYP3A4. researchgate.netmdpi.com

The table below summarizes the types of in silico tools and their potential applications for studying Casopitant metabolite M13.

| In Silico Approach | Application for Metabolite M13 | Potential Insights |

| Metabolism Prediction Software (e.g., GLORYx, SyGMa) | Predict subsequent Phase I and Phase II metabolic transformations of M13. nih.govresearchgate.net | Identification of potential downstream metabolites (e.g., glucuronidated or further oxidized products). |

| Site of Metabolism (SOM) Models | Pinpoint the most chemically reactive sites on the M13 structure. mdpi.com | Guide the search for and structural elucidation of minor metabolites formed from M13. |

| Molecular Docking | Simulate the binding of M13 to the active site of enzymes like CYP3A4. | Elucidate the structural basis for the observed in vitro inhibition of CYP3A4 by M13. researchgate.net |

| QSAR Models | Relate the chemical structure of M13 to its biological activity (e.g., enzyme inhibition). | Predict the inhibitory potential of M13 against a wider range of metabolizing enzymes. |

Development of Novel and High-Throughput Analytical Assays for Enhanced M13 Detection in Complex Biological Matrices

Accurate quantification of M13 in complex biological matrices such as plasma, urine, and feces is essential for pharmacokinetic and metabolism studies. nih.gov The initial characterization and quantification of M13 from clinical and preclinical studies relied on a combination of robust analytical techniques. nih.gov

Established Analytical Methods:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) : This is the cornerstone technique for separating M13 from the parent drug and other metabolites in biological samples and quantifying it with high sensitivity and specificity. nih.govnih.gov

Radiodetection : In studies using radiolabeled [¹⁴C]casopitant, off-line radiodetection was used in conjunction with HPLC to trace and quantify all drug-related material, including M13. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR was employed to further characterize and confirm the structure of metabolites, including M13, particularly from urine samples. nih.govnih.gov

The evolution of drug discovery and development demands analytical methods with progressively higher throughput to screen large numbers of samples efficiently. nih.gov Novel assays for M13 detection would focus on increasing speed, reducing sample volume, and minimizing complex preparation steps. nih.gov

Emerging High-Throughput Methodologies:

Ultra-High-Performance Liquid Chromatography (UHPLC) : Utilizing columns with smaller particles, UHPLC can significantly shorten analysis times compared to traditional HPLC without sacrificing separation efficiency.

Online Solid Phase Extraction (SPE) : Automating the sample clean-up process by integrating it directly with the LC-MS system reduces manual labor and increases reproducibility.

Advanced Mass Spectrometry : Techniques like high-resolution mass spectrometry (HRMS) can provide more definitive identification of metabolites in complex matrices, while improvements in triple quadrupole instruments enhance the speed and sensitivity of quantification. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS : For certain applications, MALDI-MS offers a high-speed, plate-based screening approach that can rapidly quantify compounds from biological samples, often with minimal chromatographic separation. mdpi.com

The table below outlines a comparison of analytical techniques for M13 analysis.

| Analytical Technique | Primary Role | Throughput |

| HPLC-MS/MS | Gold standard for quantification and structural confirmation. nih.gov | Moderate |

| HPLC with Radiodetection | Tracing and quantifying all drug-related components in metabolism studies. nih.gov | Low to Moderate |

| NMR Spectroscopy | Definitive structural elucidation of isolated metabolites. nih.gov | Low |

| UHPLC-MS/MS | High-resolution separation and quantification. | High |

| Online SPE-LC-MS/MS | Automated sample preparation and analysis. nih.gov | High |

Elucidation of M13's Potential Influence on the Overall Pharmacological Profile in Non-Human Primate Models (if data emerges)

Metabolism studies for casopitant have been conducted in several preclinical species, including mice, rats, and dogs, as well as in humans. nih.gov These studies were crucial for identifying M13 as a principal metabolite and for comparing the metabolic pathways across different species. researchgate.net Non-human primate (NHP) models are often used in drug development because their physiological and metabolic characteristics can more closely resemble those of humans compared to rodents or canines. nih.gov However, based on currently available scientific literature, specific data detailing the metabolic profile of casopitant and the specific formation or pharmacological influence of its M13 metabolite in non-human primate models have not been published. Such studies, if they were to emerge, would provide valuable insights into how well the metabolic profile observed in other preclinical species translates to primates, further refining the understanding of M13's role before human studies.

Q & A

Q. What analytical methodologies are recommended for quantifying Casopitant metabolite M13 in pharmacokinetic studies?

To quantify M13, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) to enhance precision. For radiolabeled studies, use [14C]-casopitant to trace M13 formation and distribution, as demonstrated in plasma and brain compartment analyses . Ensure method validation per ICH guidelines (e.g., specificity, linearity, recovery) and include detailed chromatographic conditions (column type, mobile phase gradients) in supplementary materials .

Q. What is the pharmacological relevance of M13 in Casopitant’s mechanism of action?

M13 contributes to Casopitant’s efficacy in preventing chemotherapy-induced nausea/vomiting (CINV) via neurokinin-1 (NK1) receptor antagonism . However, M13’s affinity for NK1 receptors is lower than the parent compound, necessitating studies on synergistic effects with other metabolites (e.g., M1, M2) . Pharmacodynamic assessments should compare receptor-binding kinetics (e.g., IC50 values) across metabolites using radioligand displacement assays .

Q. How can researchers ensure reproducibility in M13 pharmacokinetic profiling?

Adhere to Good Laboratory Practice (GLP) for sample collection, storage (−80°C), and processing (avoiding freeze-thaw cycles). Document pre-analytical variables (e.g., anticoagulants in plasma, homogenization protocols for brain tissue) . For cross-study comparisons, normalize data to Casopitant’s dose (e.g., 150 mg oral administration) and report AUC, Cmax, and t1/2 with standard deviations .

Advanced Research Questions

Q. How can metabolic flux analysis clarify M13’s role in Casopitant’s disposition?

Use 13C-labeled Casopitant to track carbon flow into M13 and other metabolites. Combine NMR spectroscopy (for structural elucidation) and mass isotopomer distribution analysis (MIDA) to quantify fractional contributions of enzymatic pathways (e.g., CYP3A4 vs. CYP2D6) . Model intracellular fluxes using tools like MetaGeneAlyse to integrate transcriptomic and metabolomic data, identifying rate-limiting steps in M13 biosynthesis .

Q. How should discrepancies in clinical efficacy data involving M13 be resolved?

In a Phase III trial, Casopitant showed an 86% complete response rate in CINV, comparable to Aprepitant, but safety concerns halted its approval . To reconcile contradictions:

- Perform meta-analyses with subgroup stratification (e.g., chemotherapy regimen, CYP3A4 polymorphism status) .

- Use Bayesian statistical models to account for inter-study variability in metabolite exposure-response relationships.

- Validate findings in ex vivo systems (e.g., human hepatocyte co-cultures) to isolate M13-specific effects .

Q. What experimental designs are optimal for studying M13-drug interactions?

Design cocktail assays to assess M13’s inhibition/induction potential on CYP enzymes (e.g., 3A4, 2D6). Use human liver microsomes (HLMs) with probe substrates (e.g., midazolam for CYP3A4) and measure Ki values. For in vivo relevance, incorporate physiologically based pharmacokinetic (PBPK) modeling to predict DDIs when M13 is co-administered with drugs like dolasetron .

Methodological Considerations from Evidence

- Data Reporting : Follow Beilstein Journal guidelines to avoid duplicating figures/tables in text. Use supplementary files for raw NMR spectra or flux models .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for human/animal studies, per International Journal of Surgery Open standards .

- Multi-Omics Integration : Leverage databases like the Human Metabolome Database (HMDB) for metabolite annotation and cross-reference with transcriptomic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.